N~4~-(2-methoxyphenyl)-N~2~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2-Methoxyphenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that features a pyrimidine core substituted with methoxyphenyl, methylphenyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Methoxyphenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxyphenyl and methylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N4-(2-Methoxyphenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine gas for halogenation, sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of corresponding pyrimidine carboxylic acids.
Reduction: Formation of N4-(2-methoxyphenyl)-N2-(4-methylphenyl)-5-aminopyrimidine-2,4,6-triamine.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N4-(2-Methoxyphenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.
Mechanism of Action
The mechanism of action of N4-(2-Methoxyphenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The nitro group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
- N4-(2-Methoxyphenyl)-N2-(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine
- N4-(2-Methoxyphenyl)-N2-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N4-(2-Methoxyphenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of both methoxy and methyl groups on the aromatic rings, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C18H18N6O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-N-(2-methoxyphenyl)-2-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H18N6O3/c1-11-7-9-12(10-8-11)20-18-22-16(19)15(24(25)26)17(23-18)21-13-5-3-4-6-14(13)27-2/h3-10H,1-2H3,(H4,19,20,21,22,23) |
InChI Key |
WKNOONTVNJQNST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.